N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-15-10-23-27(14-5-3-2-4-6-14)19(15)20(29)26(25-12)11-18(28)24-17-8-7-13(21)9-16(17)22/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYKIZVEISMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the difluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the pyrazolo[3,4-d]pyridazinone intermediate.
Acetamide formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a potential inhibitor or modulator of specific biological pathways, given its unique structure.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Key Observations :
- The target’s pyrazolo[3,4-d]pyridazin core differs from pyridazin () and pyrazolo[3,4-b]pyridin () in ring fusion and electronic properties.
- The pyrrolo[1,2-b]pyridazine core in introduces a bicyclic system with additional functional groups (e.g., morpholine), likely altering solubility and target selectivity .
Substituent Analysis
Table 2: Substituent Impact on Physicochemical Properties
Key Observations :
- The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to mono-fluoro () or nitro () substituents, as fluorine atoms reduce oxidative metabolism .
- Melting Points : Nitro groups () increase polarity and melting points (231–233°C) compared to fluoro-substituted analogs (214–216°C). The target’s difluorophenyl group may result in intermediate values .
- IR Spectroscopy : The C=O stretch in the target (~1680 cm⁻¹) aligns with analogs (1668–1684 cm⁻¹), confirming consistent acetamide functionality .
Biological Activity
N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure comprising a difluorophenyl group and a pyrazolo[3,4-d]pyridazine moiety. Its molecular formula is , which contributes to its unique interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in colorectal cancer (HCT-15) and breast cancer (MDA-MB-468) models with IC50 values ranging from 80 to 200 nM, indicating potent activity against these malignancies .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been reported to target mitogen-activated protein kinase (MAPK) pathways, disrupting cellular signaling that promotes cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in disease processes. For example, it has been noted for its inhibitory action on dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Anticancer Efficacy : A study published in 2020 reported that derivatives of the pyrazolo[3,4-d]pyridazine scaffold exhibited significant cytotoxicity against various cancer cell lines, with this compound being among the most potent .
- Mechanistic Insights : Another investigation focused on the compound's ability to modulate apoptotic pathways in cancer cells, leading to increased apoptosis in treated cells compared to controls. This suggests a dual mechanism involving both cell cycle arrest and apoptosis induction .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
